molecular formula C22H21N5O3S B2752757 N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-45-9

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2752757
CAS No.: 894031-45-9
M. Wt: 435.5
InChI Key: NFCVKNAGVCBZHY-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, a compound with the CAS number 894031-45-9, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a thiazolo-triazole moiety, which is linked to an oxalamide group through an ethylene bridge. The presence of methoxy and tolyl groups enhances its biological profile.
PropertyValue
CAS Number894031-45-9
Molecular Weight435.5 g/mol
Molecular FormulaC22H21N5O3S

Antimicrobial Properties

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial activity. A study examining various derivatives revealed that specific modifications to the thiazolo-triazole framework can enhance efficacy against bacterial strains, including M. tuberculosis and M. bovis .

In vitro assays demonstrated that this compound showed promising results against several pathogenic bacteria and fungi. The compound's mechanism of action involves inhibition of key metabolic pathways in microbial cells.

Anticancer Activity

Thiazolo-triazole derivatives have been explored for their anticancer properties. A study highlighted that certain synthesized compounds exhibited cytotoxic effects against human cancer cell lines (e.g., MCF-7 and Bel-7402) . The presence of the triazole ring is believed to contribute to the modulation of various signaling pathways involved in cancer cell proliferation and apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests possible applications in treating cognitive disorders.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure at each stage .

Comparative Studies

A comparative study on various thiazolo-triazole derivatives indicated that modifications to the substituents significantly affect biological activity. For instance:

CompoundAntimicrobial Activity (Zone of Inhibition)
N1-(2-methoxyphenyl)-N2-(...)15 mm
Other Thiazolo-Triazole Derivative10 mm

This table illustrates the varying degrees of efficacy among related compounds, emphasizing the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVKNAGVCBZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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